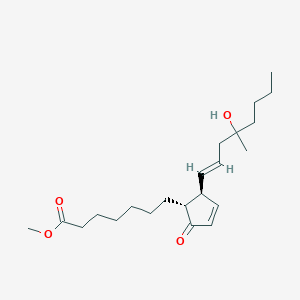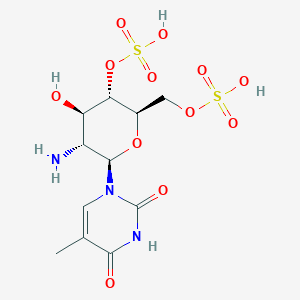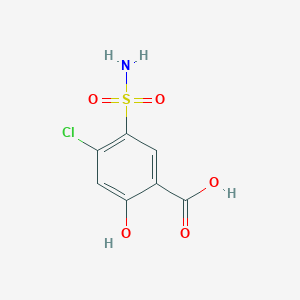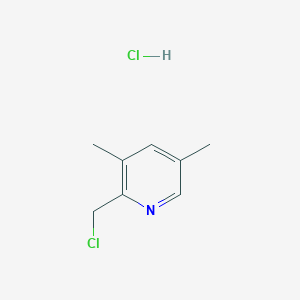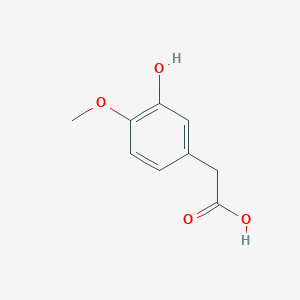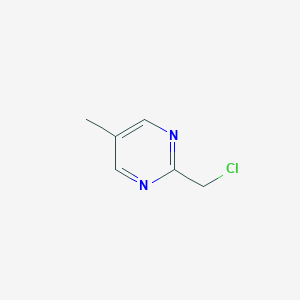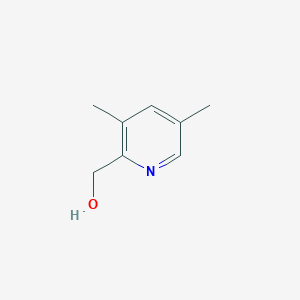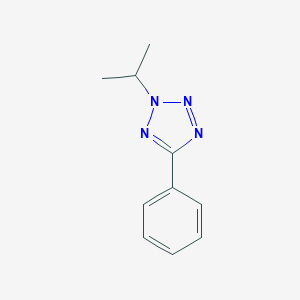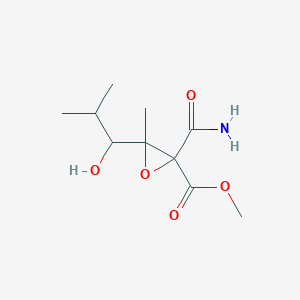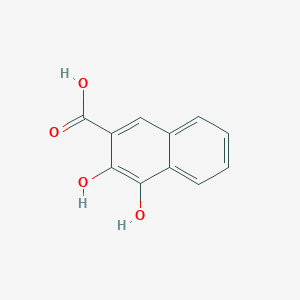
3,4-Dihydroxynaphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxynaphthalene-2-carboxylic acid (DHNA) is a naturally occurring compound found in various plants and fungi. It is a derivative of naphthalene and has been studied extensively for its potential applications in the field of medicine and biology.
Wirkmechanismus
3,4-Dihydroxynaphthalene-2-carboxylic acid exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. 3,4-Dihydroxynaphthalene-2-carboxylic acid has been found to inhibit the production of ROS, which can cause oxidative damage to cells and DNA. It also activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Biochemische Und Physiologische Effekte
3,4-Dihydroxynaphthalene-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, a potent antioxidant, and reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 3,4-Dihydroxynaphthalene-2-carboxylic acid has also been found to increase the expression of various genes involved in cell growth and survival, including Bcl-2 and cyclin D1.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydroxynaphthalene-2-carboxylic acid has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it also has some limitations, including its instability in solution and its potential to oxidize over time.
Zukünftige Richtungen
There are several future directions for the research on 3,4-Dihydroxynaphthalene-2-carboxylic acid. One potential direction is to investigate its potential use as a therapeutic agent for neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to elucidate the underlying mechanisms of 3,4-Dihydroxynaphthalene-2-carboxylic acid's effects and to optimize its synthesis and stability.
Conclusion
3,4-Dihydroxynaphthalene-2-carboxylic acid is a naturally occurring compound with potential applications in the field of medicine and biology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties and has been studied extensively for its potential therapeutic uses. Further research is needed to fully understand its mechanisms of action and to optimize its synthesis and stability.
Synthesemethoden
3,4-Dihydroxynaphthalene-2-carboxylic acid can be synthesized through various methods, including the oxidation of 2-amino-3-hydroxynaphthalene, the reduction of 3,4-dihydroxy-2-nitronaphthalene, and the condensation of 2-naphthol and glyoxylic acid. The most commonly used method is the oxidation of 2-amino-3-hydroxynaphthalene, which involves the use of potassium permanganate or hydrogen peroxide as oxidizing agents.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxynaphthalene-2-carboxylic acid has been extensively studied for its potential applications in the field of medicine and biology. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. 3,4-Dihydroxynaphthalene-2-carboxylic acid has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
135203-71-3 |
|---|---|
Produktname |
3,4-Dihydroxynaphthalene-2-carboxylic acid |
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3,4-dihydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-9-7-4-2-1-3-6(7)5-8(10(9)13)11(14)15/h1-5,12-13H,(H,14,15) |
InChI-Schlüssel |
BMHCSEJDJONPSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)O)C(=O)O |
Synonyme |
2-Naphthalenecarboxylic acid, 3,4-dihydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



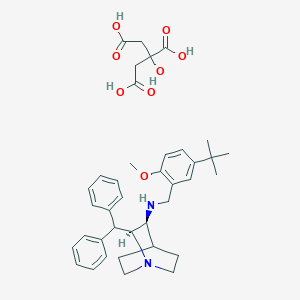
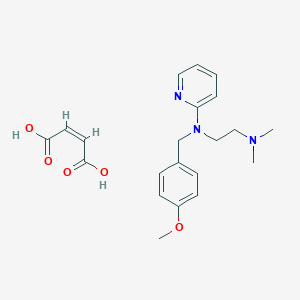
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)
